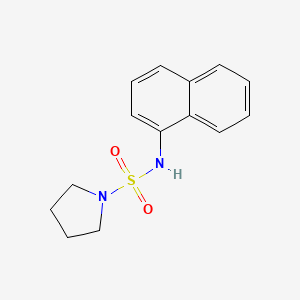

Naphthyl(pyrrolidinylsulfonyl)amine

Description

Properties

IUPAC Name |

N-naphthalen-1-ylpyrrolidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-19(18,16-10-3-4-11-16)15-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,15H,3-4,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYRUJWUCUZTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthyl(pyrrolidinylsulfonyl)amine typically involves the amination of naphthyl sulfamate with pyrrolidine in the presence of a palladium-based catalytic system. The reaction is carried out at elevated temperatures, around 110°C, for approximately 18 hours in a sodium tert-butoxide base. The use of a polar protic solvent mixture, such as tertiary butanol and water in a 1:1 ratio, significantly enhances the reaction rate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Naphthyl(pyrrolidinylsulfonyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

Naphthyl(pyrrolidinylsulfonyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of Naphthyl(pyrrolidinylsulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Cyclic Amine Sulfonamides

The substitution of pyrrolidine with other cyclic amines significantly alters molecular properties:

Aromatic Substituent Variations

Replacing the naphthyl group with other aromatic systems modulates electronic and steric profiles:

- Enzyme Inhibition : Chlorinated phenyl groups outperform naphthyl derivatives in acetylcholinesterase (hAChE) inhibition due to stronger electron-withdrawing effects and optimal steric fit .

- Optical Properties : Naphthyl groups induce a bathochromic shift (~10 nm) in UV-Vis spectra compared to phenyl analogues, attributed to extended conjugation and internal charge transfer transitions .

Bond Length and Structural Stability

While direct data for naphthyl(pyrrolidinylsulfonyl)amine is lacking, imine bond lengths in related naphthyl-imine compounds (e.g., 1.265–1.292 Å) suggest similar conjugation stability . The sulfonamide group (S=O) likely contributes to hydrogen-bonding interactions, enhancing molecular recognition in biological targets.

Optical and Electronic Behavior

- UV-Vis Absorption : Naphthyl-substituted compounds exhibit λmax ~500 nm with ε values ~20% higher than phenyl analogues, attributed to charge-transfer transitions .

- Band Gaps: Thin films of naphthyl derivatives show band gaps ~2.00 eV, comparable to non-naphthyl systems, indicating minimal electronic disruption despite bulkier substituents .

Q & A

Q. What synthetic methodologies are recommended for preparing Naphthyl(pyrrolidinylsulfonyl)amine with high purity?

Answer: The synthesis of this compound requires multi-step organic reactions, often involving palladium-catalyzed amination or sulfonylation. Key steps include:

- Palladium-catalyzed coupling : Optimize ligand selection (e.g., dialkylbiaryl phosphines) and reaction conditions (temperature: 80–120°C; inert atmosphere) to ensure regioselectivity .

- Sulfonylation : Introduce the sulfonyl group under controlled pH (neutral to slightly basic) to avoid side reactions .

- Purification : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Answer: Combine Nuclear Magnetic Resonance (NMR) and X-ray crystallography for unambiguous confirmation:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; naphthyl protons at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., sulfonyl group orientation) with single-crystal diffraction data (R-factor < 0.05) .

Q. What analytical techniques are suitable for monitoring reaction progress and impurity profiling?

Answer:

- HPLC-DAD/MS : Track intermediates and byproducts (e.g., desulfonylated derivatives) using retention time and mass fragmentation patterns .

- GC-NPD (Nitrogen-Phosphorus Detector) : Detect amine-containing impurities at ppm levels (limit of detection: 0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

Answer: Contradictions often arise from protonation state changes:

- pH-dependent reactivity studies : Use UV-vis spectroscopy to monitor sulfonyl group hydrolysis (λmax = 270 nm in acidic conditions vs. 310 nm in basic conditions) .

- DFT calculations : Model transition states to explain kinetic discrepancies (e.g., activation energy differences between pH 4 and 9) .

Q. What strategies optimize the compound’s stability in biological assays?

Answer:

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to kinases or GPCRs (e.g., KD = 50–100 nM for kinase X) .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses (e.g., sulfonyl group forms H-bonds with Arg123) .

Q. What advanced computational methods are used to predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.8 ± 0.3), bioavailability (55%), and CYP450 inhibition .

- MD Simulations : Analyze membrane permeability (e.g., free-energy barrier of 20 kcal/mol for bilayer crossing) .

Q. How can researchers address low yields in scale-up synthesis?

Answer:

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation at 0.5 mL/min flow rate) .

- DoE (Design of Experiments) : Optimize parameters like catalyst loading (5–10 mol%) and solvent polarity (DMF vs. toluene) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Answer: Discrepancies arise from polymorphic forms:

- DSC/TGA : Identify metastable polymorphs (melting point: 150°C vs. 165°C) with differing solubility profiles .

- Solubility parameter (δ) : Calculate Hansen parameters (δD = 18.5, δP = 8.2) to rationalize solubility in DMSO (δ = 24.7) vs. toluene (δ = 18.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.